7-Aminodesmethylflunitrazepam

Descripción general

Descripción

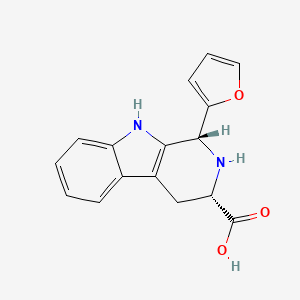

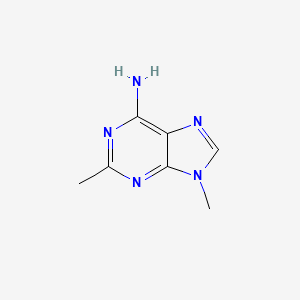

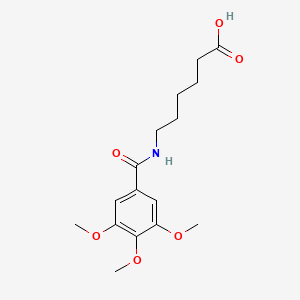

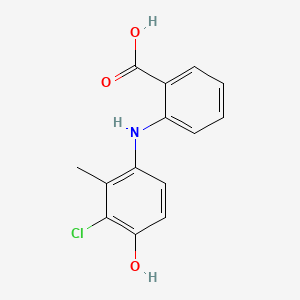

7-Aminodesmethylflunitrazepam, categorized as a benzodiazepine, is a metabolite of flunitrazepam . It is available as reference material (bulk powder and/or solution) and as calibrated, ready-to-use, certified reference material (CRM) . The full chemical name is 9-Amino-6-(2-fluorophenyl)-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one .

Molecular Structure Analysis

The molecular formula of 7-Aminodesmethylflunitrazepam is C15H12FN3O . Its molecular weight is 269.27 . The structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis

7-Aminodesmethylflunitrazepam appears as a light yellow to yellow crystalline powder . Its melting point is approximately 267.0 ±5 (dec) Celsius . More detailed physical and chemical properties may be available in specialized chemical databases .Aplicaciones Científicas De Investigación

Detection in hair : Negrusz et al. (1999) developed a sensitive enzyme immunoassay for the detection of 7-AFN in hair, demonstrating its potential utility in criminal investigations, particularly in cases of suspected drug-facilitated sexual assault (Negrusz et al., 1999).

Metabolic profiling : Dinis-Oliveira (2017) reviewed the metabolism of flunitrazepam, noting the formation of various metabolites including 7-AFN, which is crucial for understanding the drug’s pharmacological and toxicological effects (Dinis-Oliveira, 2017).

Blood and urine analysis : Bogusz et al. (1998) described a method using liquid chromatography-mass spectrometry for detecting 7-AFN in blood and urine, highlighting its application in clinical and forensic samples (Bogusz et al., 1998).

Postmortem distribution study : Hasegawa et al. (2015) investigated the postmortem distribution of flunitrazepam and 7-AFN in various body fluids and tissues, demonstrating its importance in forensic pathology (Hasegawa et al., 2015).

On-line immunoaffinity extraction : Deinl et al. (1999) developed a method for determining flunitrazepam and its metabolites, including 7-AFN, in serum and plasma, using immunoaffinity extraction and high-performance liquid chromatography (Deinl et al., 1999).

Urinary detection and quantification : Lee et al. (2013) developed a liquid chromatography tandem mass spectrometry method for quantifying flunitrazepam and its metabolites in urine, emphasizing its application in drug analysis for clinical and forensic purposes (Lee et al., 2013).

Hair analysis for chronic users : Zhuo et al. (2020) conducted segmental hair analysis for flunitrazepam and 7-AFN in users, providing valuable data for forensic investigation of drug use history and patterns (Zhuo et al., 2020).

Mecanismo De Acción

The mechanism of action of 7-Aminodesmethylflunitrazepam is likely similar to that of other benzodiazepines, given that it is a metabolite of flunitrazepam . Benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA(A) receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Propiedades

IUPAC Name |

7-amino-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZVUERQZJRRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237641 | |

| Record name | 7-Aminodesmethylflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminodesmethylflunitrazepam | |

CAS RN |

894-76-8 | |

| Record name | 7-Aminodesmethylflunitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminodesmethylflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminodemethylflunitrazepam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9XS62BC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 7-aminodesmethylflunitrazepam to 7-aminoflunitrazepam ratio in urine samples?

A1: Research indicates that the ratio of 7-aminodesmethylflunitrazepam to 7-aminoflunitrazepam in urine increases over time, regardless of the initial flunitrazepam dose. [, ] This ratio can potentially help estimate the time elapsed since flunitrazepam intake. [, ]

Q2: Why is a highly sensitive analytical method necessary for detecting flunitrazepam metabolites in urine?

A2: Studies show that following low doses of flunitrazepam (e.g., 0.5 mg), metabolite concentrations in urine, particularly in early samples, can be very low. [, ] This necessitates the use of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry, to reliably detect these metabolites and avoid false negatives. [, ]

Q3: What are the challenges associated with using immunoassays for detecting flunitrazepam metabolites?

A3: Research demonstrates that common immunoassays, such as the CEDIA assay with a cutoff of 300 µg/L, may lack the sensitivity to detect flunitrazepam metabolites in urine, particularly after low doses. [] In one study, none of the urine samples from individuals who received 0.5 mg of flunitrazepam tested positive using CEDIA, highlighting the limitations of this method for detecting low-dose exposure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)